molecular formula C19H26N4O2 B3017547 4-benzyl-N-(4-cyano-1-methylpiperidin-4-yl)morpholine-2-carboxamide CAS No. 1394704-37-0

4-benzyl-N-(4-cyano-1-methylpiperidin-4-yl)morpholine-2-carboxamide

Cat. No. B3017547
CAS RN: 1394704-37-0
M. Wt: 342.443
InChI Key: MQSIFOQXNYLADN-UHFFFAOYSA-N
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Description

4-benzyl-N-(4-cyano-1-methylpiperidin-4-yl)morpholine-2-carboxamide, also known as BNTX, is a selective antagonist of the δ-subunit-containing GABA-A receptor. It has been extensively studied for its potential therapeutic use in various neurological and psychiatric disorders.

Mechanism of Action

4-benzyl-N-(4-cyano-1-methylpiperidin-4-yl)morpholine-2-carboxamide selectively binds to the δ-subunit-containing GABA-A receptor, which is primarily expressed in the hippocampus and other regions of the brain associated with learning and memory. By blocking this receptor, 4-benzyl-N-(4-cyano-1-methylpiperidin-4-yl)morpholine-2-carboxamide modulates the activity of the GABAergic system, which plays a critical role in regulating neuronal excitability and neurotransmission. This mechanism of action is thought to underlie the therapeutic effects of 4-benzyl-N-(4-cyano-1-methylpiperidin-4-yl)morpholine-2-carboxamide in various neurological and psychiatric disorders.
Biochemical and physiological effects:
4-benzyl-N-(4-cyano-1-methylpiperidin-4-yl)morpholine-2-carboxamide has been shown to have a number of biochemical and physiological effects, including reducing anxiety-like behavior in animal models, increasing the release of dopamine in the brain, and reducing the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. 4-benzyl-N-(4-cyano-1-methylpiperidin-4-yl)morpholine-2-carboxamide has also been shown to have analgesic properties and may be useful in the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

The selective binding of 4-benzyl-N-(4-cyano-1-methylpiperidin-4-yl)morpholine-2-carboxamide to the δ-subunit-containing GABA-A receptor makes it a useful tool for investigating the role of this receptor in various neurological and psychiatric disorders. However, the limited availability of 4-benzyl-N-(4-cyano-1-methylpiperidin-4-yl)morpholine-2-carboxamide and its relatively high cost can be a limitation for lab experiments. In addition, the effects of 4-benzyl-N-(4-cyano-1-methylpiperidin-4-yl)morpholine-2-carboxamide may vary depending on the dose and route of administration, which can complicate experimental design and interpretation.

Future Directions

There are several future directions for research on 4-benzyl-N-(4-cyano-1-methylpiperidin-4-yl)morpholine-2-carboxamide. One area of interest is the development of more selective and potent δ-subunit-containing GABA-A receptor antagonists, which could have improved therapeutic efficacy and fewer side effects. Another area of interest is the investigation of the role of the δ-subunit-containing GABA-A receptor in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Finally, the use of 4-benzyl-N-(4-cyano-1-methylpiperidin-4-yl)morpholine-2-carboxamide in combination with other drugs or therapies may be explored as a potential treatment strategy for various disorders.

Synthesis Methods

The synthesis of 4-benzyl-N-(4-cyano-1-methylpiperidin-4-yl)morpholine-2-carboxamide involves several steps, including the preparation of 4-benzylmorpholine-2-carboxylic acid, which is then reacted with 4-cyano-1-methylpiperidine to form the intermediate product. This intermediate is then reacted with benzyl chloroformate to produce the final product, 4-benzyl-N-(4-cyano-1-methylpiperidin-4-yl)morpholine-2-carboxamide. The synthesis of 4-benzyl-N-(4-cyano-1-methylpiperidin-4-yl)morpholine-2-carboxamide has been extensively studied and optimized, resulting in a reliable and efficient method for producing the compound.

Scientific Research Applications

4-benzyl-N-(4-cyano-1-methylpiperidin-4-yl)morpholine-2-carboxamide has been studied for its potential therapeutic use in various neurological and psychiatric disorders, including anxiety, depression, and addiction. It has also been shown to have analgesic properties and may be useful in the treatment of chronic pain. 4-benzyl-N-(4-cyano-1-methylpiperidin-4-yl)morpholine-2-carboxamide has been used in animal studies to investigate the role of the δ-subunit-containing GABA-A receptor in these disorders and to explore its potential as a therapeutic target.

properties

IUPAC Name

4-benzyl-N-(4-cyano-1-methylpiperidin-4-yl)morpholine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-22-9-7-19(15-20,8-10-22)21-18(24)17-14-23(11-12-25-17)13-16-5-3-2-4-6-16/h2-6,17H,7-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSIFOQXNYLADN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C#N)NC(=O)C2CN(CCO2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-N-(4-cyano-1-methylpiperidin-4-yl)morpholine-2-carboxamide

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